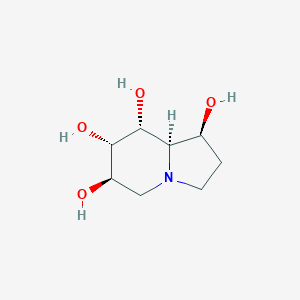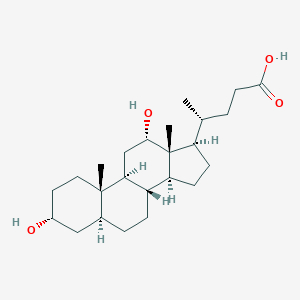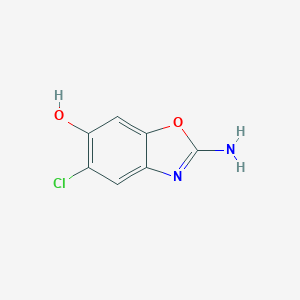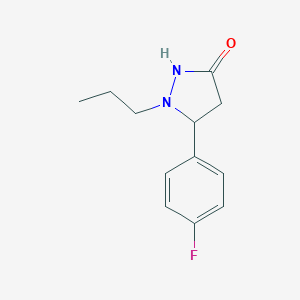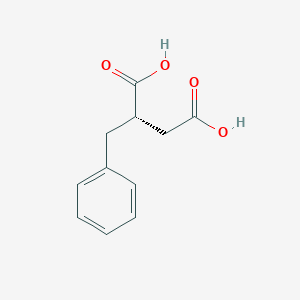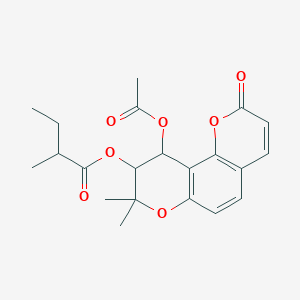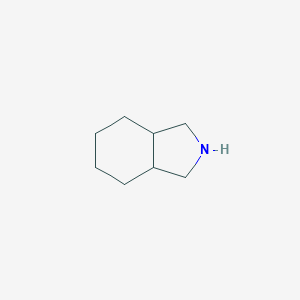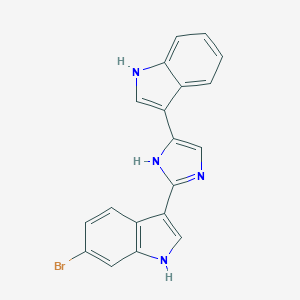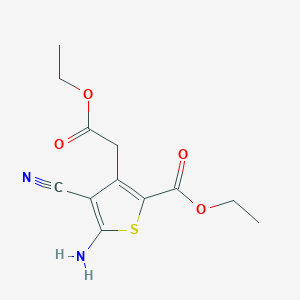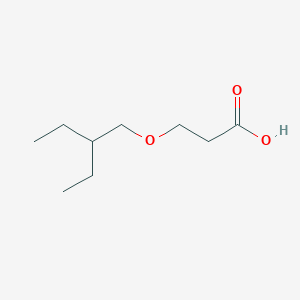
3-(2-Ethylbutoxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethylbutoxy)propionic acid, also known as EBPA, is a chemical compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. EBPA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2-Ethylbutoxy)propionic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. By inhibiting COX-2, 3-(2-Ethylbutoxy)propionic acid may reduce the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
3-(2-Ethylbutoxy)propionic acid has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. In animal studies, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. However, the safety and efficacy of 3-(2-Ethylbutoxy)propionic acid in humans have not been fully established.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Ethylbutoxy)propionic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 3-(2-Ethylbutoxy)propionic acid has some limitations, such as its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling and using 3-(2-Ethylbutoxy)propionic acid in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Ethylbutoxy)propionic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 3-(2-Ethylbutoxy)propionic acid and its potential applications in the treatment of inflammatory diseases and cancer. Additionally, the safety and toxicity of 3-(2-Ethylbutoxy)propionic acid in humans need to be further studied to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(2-Ethylbutoxy)propionic acid involves the reaction of 2-ethylhexanol with propylene oxide in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of 3-(2-Ethylbutoxy)propionic acid. The reaction conditions, such as temperature, pressure, and catalyst type, can affect the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethylbutoxy)propionic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. In agriculture, it has been used as a herbicide and growth regulator. 3-(2-Ethylbutoxy)propionic acid has also been investigated for its potential applications in the field of polymer chemistry.
Eigenschaften
CAS-Nummer |
10213-74-8 |
|---|---|
Produktname |
3-(2-Ethylbutoxy)propionic acid |
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-(2-ethylbutoxy)propanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZLPVZWUOBAHGNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC(=O)O |
Kanonische SMILES |
CCC(CC)COCCC(=O)O |
Siedepunkt |
343.0 °C |
melting_point |
32.5 °C |
Andere CAS-Nummern |
10213-74-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



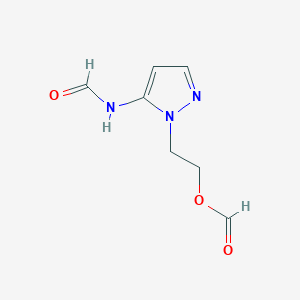
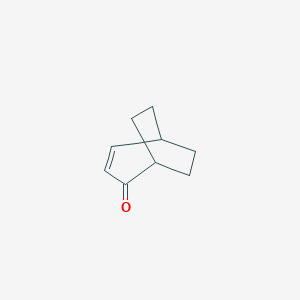
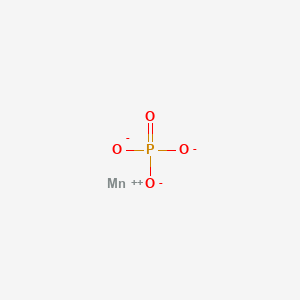
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
